molecular formula C11H20ClNO B6610802 1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride CAS No. 2866319-52-8

1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride

Cat. No.: B6610802
CAS No.: 2866319-52-8
M. Wt: 217.73 g/mol
InChI Key: HXHHFJRDFNQDNI-UHFFFAOYSA-N
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Description

1-[3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is a chemical compound with a complex structure that includes a bicyclo[1.1.1]pentane core, an oxan-4-yl group, and a methanamine hydrochloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. This can be achieved through methods such as radical reactions or the use of bioisosteres to enhance the compound's potency and selectivity. The oxan-4-yl group is then introduced through substitution reactions, and the final methanamine hydrochloride moiety is added through amination reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various reagents, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-[3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride has several scientific research applications, including:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Applied in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

1-[3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is unique due to its bicyclo[1.1.1]pentane core and oxan-4-yl group. Similar compounds include:

  • 1-Bicyclo[1.1.1]pentylamine hydrochloride: Used as a precursor in the synthesis of antibacterial agents.

  • [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride:

These compounds share structural similarities but differ in their functional groups and potential applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

[3-(oxan-4-yl)-1-bicyclo[1.1.1]pentanyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c12-8-10-5-11(6-10,7-10)9-1-3-13-4-2-9;/h9H,1-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHHFJRDFNQDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C23CC(C2)(C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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